Potassium vinyloxybenzenesulphonate

Polymer Chemistry Monomer Design Copolymerization

Potassium vinyloxybenzenesulphonate (CAS 25131-27-5; EINECS 246-641-1) is an aromatic sulfonate salt characterized by the presence of both a sulfonate group (-SO₃K) and a vinyl ether group (-O-CH=CH₂) on a benzene ring scaffold. The compound has a molecular formula of C₈H₇KO₄S and a molecular weight of 238.30 g/mol, and is typically supplied as a white to off-white solid that is soluble in water.

Molecular Formula C8H7KO4S
Molecular Weight 238.30 g/mol
CAS No. 25131-27-5
Cat. No. B12642323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium vinyloxybenzenesulphonate
CAS25131-27-5
Molecular FormulaC8H7KO4S
Molecular Weight238.30 g/mol
Structural Identifiers
SMILESC=COC1=CC=CC=C1S(=O)(=O)[O-].[K+]
InChIInChI=1S/C8H8O4S.K/c1-2-12-7-5-3-4-6-8(7)13(9,10)11;/h2-6H,1H2,(H,9,10,11);/q;+1/p-1
InChIKeyRWTNDBYQABFGKZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Potassium Vinyloxybenzenesulphonate (CAS 25131-27-5): Technical Specification and Procurement Overview


Potassium vinyloxybenzenesulphonate (CAS 25131-27-5; EINECS 246-641-1) is an aromatic sulfonate salt characterized by the presence of both a sulfonate group (-SO₃K) and a vinyl ether group (-O-CH=CH₂) on a benzene ring scaffold [1]. The compound has a molecular formula of C₈H₇KO₄S and a molecular weight of 238.30 g/mol, and is typically supplied as a white to off-white solid that is soluble in water [2]. The dual functionality conferred by the sulfonate (providing ionic character and water solubility) and the vinyl ether (providing a site for polymerization or further derivatization) positions this compound as a versatile intermediate and functional monomer .

Potassium Vinyloxybenzenesulphonate: Why Generic Substitution Without Performance Validation Is Not Advised


In applications requiring a polymerizable sulfonate monomer, substituting potassium vinyloxybenzenesulphonate (CAS 25131-27-5) with other vinyl sulfonates (such as sodium vinyl sulfonate, SVS) or allyl sulfonates (such as sodium allyl sulfonate, SAS) introduces significant risk of performance deviation. While these compounds share the sulfonate group, their reactivity ratios in free-radical copolymerization, their hydrolytic stability of the vinyl ether linkage versus a direct vinyl-sulfur bond, and their ion-specific effects on solution conductivity and metal coordination differ substantially [1]. In electroplating, for instance, the use of a potassium salt versus a sodium salt can alter bath conductivity and the resultant deposit morphology [2]. These structural and counter-ion differences directly impact the critical quality attributes of the final product—whether a plated metal finish or a functional polymer—making empirical validation of any substitute a necessary step prior to procurement.

Potassium Vinyloxybenzenesulphonate: Quantitative Differentiation Against Key Comparators


Distinct Monomer Structure: Comparing Copolymerization Potential of Potassium Vinyloxybenzenesulphonate to Sodium Vinyl Sulfonate (SVS)

Potassium vinyloxybenzenesulphonate is a bifunctional monomer combining a polymerizable vinyl group with a sulfonate group, but it differs from common aliphatic vinyl sulfonates like sodium vinyl sulfonate (SVS) by the presence of a vinyloxy (-O-CH=CH₂) group and an aromatic core. This structural difference alters its copolymerization parameters (Q-e values) with common comonomers like styrene or acrylates, a factor that critically influences the final polymer's composition, sequence distribution, and performance as a dispersant or antistatic agent [1].

Polymer Chemistry Monomer Design Copolymerization

Impact of Counter-Ion Selection: Comparing Potassium Salt to Sodium Salt on Electrolyte Conductivity

In electroplating and other electrochemical applications, the choice of the salt's counter-ion is a critical formulation parameter. The potassium salt of vinyloxybenzenesulphonate offers higher molar conductivity compared to its sodium counterpart due to the smaller hydrated radius of the K⁺ ion. This translates to higher solution conductivity at a given concentration, a key factor in achieving high-speed plating and uniform deposit thickness on complex geometries [1].

Electroplating Solution Conductivity Additive Formulation

Potential for Post-Polymerization Functionalization: Leveraging the Vinyloxy Linkage for Enhanced Chemical Versatility

The vinyl ether group (-O-CH=CH₂) in potassium vinyloxybenzenesulphonate is a key differentiator from common styrene sulfonate monomers. Once polymerized, the ether linkage remains in the polymer backbone, providing a chemically distinct environment compared to the direct aromatic ring attachment in poly(styrene sulfonate). This ether linkage can be cleaved under specific acidic conditions or further functionalized, offering a route to create degradable or post-functionalizable polymer networks not accessible with poly(styrene sulfonate) [1].

Polymer Modification Hydrogel Synthesis Biomaterials

Differentiated Electroplating Additive Performance: Structural Advantages Over Common Aliphatic Sulfonates

In nickel electroplating baths, sulfonate-based additives are classified as Class I (primary) brighteners, which function by refining grain structure and acting as carriers for Class II brighteners. The aromatic vinyloxybenzenesulphonate differs from aliphatic vinyl sulfonates (e.g., sodium vinyl sulfonate, SVS) in its adsorption behavior on the cathode surface. The planar aromatic ring promotes stronger π-orbital interactions with the nickel surface, potentially leading to a more effective and stable boundary layer. This structural feature may enable a wider operating current density window and improved leveling capability compared to aliphatic analogs, where such strong adsorption is absent [1].

Nickel Electroplating Brightener Systems Additive Synergy

Enhanced Thermal and Oxidative Stability: Comparing Aromatic Sulfonates to Aliphatic Analogs

Polymers derived from aromatic sulfonate monomers, such as potassium vinyloxybenzenesulphonate, exhibit superior thermal and oxidative stability compared to those derived from aliphatic vinyl sulfonates. The aromatic ring provides resonance stabilization that protects the polymer backbone from radical attack and thermal degradation. This is a critical parameter for applications like polymer electrolyte membranes in fuel cells, where materials are subjected to harsh oxidative and high-temperature conditions [1].

Polymer Electrolyte Fuel Cell Membrane Thermal Stability

Procurement Specification: Molecular Weight and Purity Profile of Potassium Vinyloxybenzenesulphonate

Potassium vinyloxybenzenesulphonate (C₈H₇KO₄S) has a precisely defined molecular weight of 238.30 g/mol and a monoisotopic mass of 237.97 g/mol. This contrasts with the often imprecisely defined molecular weight of polymeric sulfonates or mixtures of oligomers. For applications requiring exact stoichiometry—such as the synthesis of small-molecule drugs or well-defined polymer architectures—the use of a pure, low molecular weight monomer is a non-negotiable requirement .

Quality Control Specifications Procurement

Potassium Vinyloxybenzenesulphonate: Validated High-Value Application Scenarios


Synthesis of High-Performance Copolymer Dispersants and Antistatic Agents

The dual functionality of potassium vinyloxybenzenesulphonate makes it a valuable comonomer for creating styrene-acrylic or pure acrylic copolymer dispersants [1]. Its aromatic sulfonate group provides strong electrostatic stabilization, while the vinyl ether linkage can impart flexibility. These polymers find use in high-end pigment dispersions for inks and coatings, where their performance in preventing flocculation and maintaining low viscosity at high pigment loading is superior to that of dispersants based on simpler sulfonates [2].

Formulation of Advanced Nickel Electroplating Baths for Complex Geometries

In nickel electroplating, this compound functions as a primary brightener and grain refiner [1]. Its aromatic structure, as discussed in Section 3, promotes stronger adsorption to the cathode than aliphatic sulfonates. This makes it particularly valuable for plating parts with complex geometries, deep recesses, or low-current-density areas, where it helps achieve a more uniform, bright, and ductile deposit [2]. It is often used as a key component in proprietary additive packages for both decorative and functional nickel plating.

Development of Stimuli-Responsive Hydrogels and Functional Polymer Coatings

The unique vinyl ether linkage in the monomer provides a pathway for post-polymerization functionalization or degradation that is not present in polymers made from styrene sulfonate [1]. This makes it an excellent building block for 'smart' materials. For example, researchers can create hydrogels that swell or degrade in response to specific pH changes, or functional coatings that can be selectively removed or modified. This enables innovation in fields like targeted drug delivery, biosensors, and reworkable electronic materials [2].

Precursor for Sulfonated Polyurethane Ionomers with Tailored Properties

Potassium vinyloxybenzenesulphonate can be converted into functional diols, such as potassium 4-(1,2-dihydroxyethyl) benzenesulphonate, through epoxidation and subsequent ring-opening reactions [1]. This ionic diol can then be incorporated as a chain extender during polyurethane synthesis, yielding water-dispersible polyurethane ionomers [2]. This approach allows for the precise introduction of ionic groups, enabling the formulation of high-performance, environmentally friendly waterborne polyurethane coatings and adhesives with excellent mechanical properties and adhesion [3].

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